molecular formula C9H11NO2 B7807393 (4-Methoxyphenyl)ethanone oxime

(4-Methoxyphenyl)ethanone oxime

Cat. No.: B7807393
M. Wt: 165.19 g/mol
InChI Key: XXOHMWCSTKXDLH-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)ethanone oxime: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.194 g/mol . It is characterized by a phenyl ring substituted with a methoxy group (-OCH3) and an oxime group (-C=N-OH) attached to an ethanone moiety. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Hydroxylamine Reaction: The most common method involves reacting 4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at room temperature.

  • Reduction of Nitro Compounds: Another synthetic route involves the reduction of 4-methoxyacetophenone nitro compound using reducing agents like sodium borohydride or sodium dithionite .

Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

(4-Methoxyphenyl)ethanone oxime: undergoes various types of chemical reactions, including:

  • Oxidation: The oxime group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group in the compound can be reduced to an amine group.

  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: Using reducing agents like sodium borohydride or sodium dithionite .

  • Substitution: Using nucleophiles like ammonia or alkyl halides .

Major Products Formed:

  • Oxidation: Formation of 4-methoxyacetophenone nitro compound .

  • Reduction: Formation of 4-methoxyacetophenone amine compound .

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

(4-Methoxyphenyl)ethanone oxime: has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Methoxyphenyl)ethanone oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, forming bonds with electrophilic centers in target molecules. This interaction can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

(4-Methoxyphenyl)ethanone oxime: is similar to other compounds with phenyl rings substituted with different functional groups. Some of these similar compounds include:

  • 4-Methoxyacetophenone: Lacks the oxime group.

  • 4-Methoxybenzaldehyde: Contains an aldehyde group instead of the oxime group.

  • 4-Methoxyaniline: Contains an amine group instead of the oxime group.

Uniqueness: The presence of the oxime group in This compound distinguishes it from these similar compounds, providing unique chemical and biological properties.

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Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOHMWCSTKXDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2475-92-5
Record name 1-(4-Methoxyphenyl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2475-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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